REACTION_CXSMILES
|
C([NH:9][C:10]([NH:12][C:13]1[C:14]([O:19][CH3:20])=[N:15][CH:16]=[N:17][CH:18]=1)=[S:11])(=O)C1C=CC=CC=1.Cl>CC[O-].[Na+]>[CH3:20][O:19][C:14]1[C:13]([NH:12][C:10]([NH2:9])=[S:11])=[CH:18][N:17]=[CH:16][N:15]=1 |f:2.3|
|
Name
|
N-benzoyl-N'-(4-methoxy-5-pyrimidyl)-thiourea
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)NC(=S)NC=1C(=NC=NC1)OC
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CC[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated
|
Type
|
WASH
|
Details
|
the residue is washed with water
|
Type
|
CUSTOM
|
Details
|
recrystallized from a methanol/water mixture
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC=NC=C1NC(=S)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |